molecular formula C20H22FNO5S2 B2817929 Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 895473-32-2

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2817929
CAS RN: 895473-32-2
M. Wt: 439.52
InChI Key: XJGATEIDWGXAIO-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a five-membered heterocyclic compound containing sulfur . The molecule contains several functional groups including a sulfonyl group, an acetamido group, and a carboxylate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the sulfonyl, acetamido, and carboxylate groups could affect its solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

  • The reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate towards different reagents has been explored, highlighting its potential to synthesize fused heterocyclic systems, demonstrating its versatility in organic synthesis (Wardaman, 2000).
  • Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been studied for their reactivity towards active methylene reagents, yielding pyran, pyridine, and pyridazine derivatives. This work showcases the compound's application in heterocyclic synthesis, contributing to the development of polyfunctionally substituted derivatives (Mohareb et al., 2004).

Biological Evaluation

  • The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been investigated, revealing significant antioxidant, analgesic, and anti-rheumatic effects. This study indicates the potential pharmaceutical application of these compounds (Sherif & Hosny, 2014).
  • Synthesis and in vitro anticancer activity of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been evaluated against colon HCT-116 human cancer cell line. This research underscores the compound's utility in the development of anticancer agents (Abdel-Motaal et al., 2020).

Future Directions

The future research directions involving this compound could be quite diverse, given the wide range of potential applications of thiophene derivatives. They could include developing new synthetic routes, studying its reactivity, or exploring its potential uses in fields like medicinal chemistry or material science .

properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO5S2/c1-3-27-20(24)18-15-9-4-12(2)10-16(15)28-19(18)22-17(23)11-29(25,26)14-7-5-13(21)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGATEIDWGXAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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